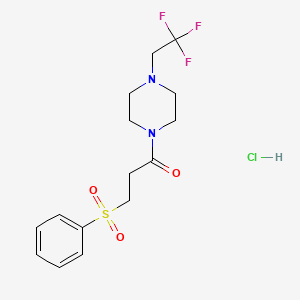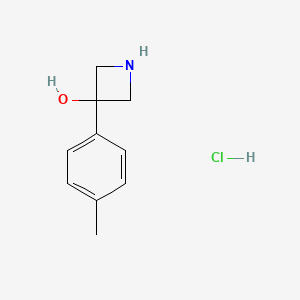
3-(4-Methylphenyl)azetidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methylphenyl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2460755-00-2 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3-(p-tolyl)azetidin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-8-2-4-9 (5-3-8)10 (12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Industrial Applications
- Optimized Synthesis for Commercial Use : An optimized process for the synthesis of 1-benzylazetidin-3-ol, utilized as a starting material for 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride, has been developed. This process emphasizes economical production using cost-effective starting materials and reduces byproduct formation (Reddy et al., 2011).
Biological and Medicinal Research
Antimicrobial Activity : Various derivatives of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride have been synthesized and evaluated for their antimicrobial properties. For instance, novel phenyl pyrazoline derivatives exhibited significant antibacterial and antifungal activities (Shah & Patel, 2012). Similarly, other azetidin-2-one compounds have shown potent antimicrobial activities against various bacterial and fungal strains (Halve et al., 2007).
Antitumor and Antiproliferative Properties : Some derivatives of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride have shown promising antitumor properties. For example, specific azetidin-2-one compounds demonstrated significant antiproliferative effects in breast cancer cells and interacted with tubulin, suggesting potential as anticancer agents (Greene et al., 2016).
Anti-inflammatory Effects : Azetidin-2-one derivatives have also been explored for their anti-inflammatory properties. Certain compounds showed potent and significant anti-inflammatory effects, comparable to the drug indomethacin (Sharma et al., 2013).
Chemical and Structural Studies
Crystal and Molecular Structure Analysis : The crystal and molecular structure of related compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, have been studied to understand their chemical properties and potential applications (Ramakumar et al., 1977).
Novel Synthesis Approaches : Innovative synthesis methods for azetidin-2-one derivatives have been developed, offering new avenues for the creation of compounds with potential biological activities (Raval et al., 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. The compound should be handled with care, following the precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
As a non-cleavable linker in ADCs, 3-(4-Methylphenyl)azetidin-3-ol hydrochloride connects the antibody to the cytotoxic drug . In PROTACs, it serves as an alkyl chain-based linker, connecting the ligand for an E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs. This system is exploited by PROTACs to selectively degrade target proteins .
Propriétés
IUPAC Name |
3-(4-methylphenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMBZFDCFYOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CNC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


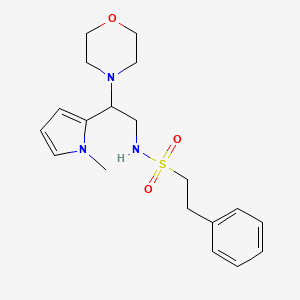

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)
![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)
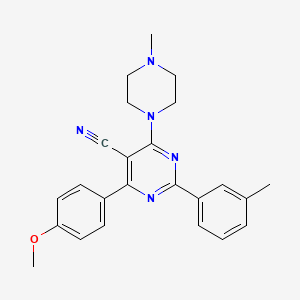
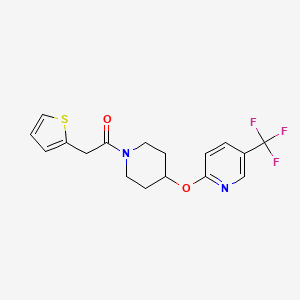

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)

